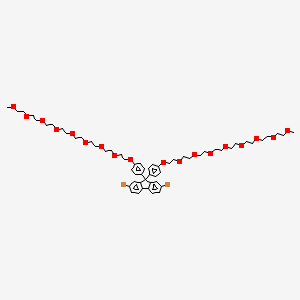
25,25'-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) is a complex organic compound that features a fluorene core substituted with bromine atoms and linked to polyether chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) typically involves multiple steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to produce 2,7-dibromo-9H-fluorene.
Formation of Bisphenol Linker: The dibromo-fluorene is then reacted with a bisphenol compound to form the bis(4,1-phenylene) linkage.
Attachment of Polyether Chains: Finally, the polyether chains are attached through etherification reactions, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atoms on the fluorene core can be substituted with various nucleophiles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Polymerization: Catalysts such as palladium complexes are often employed in polymerization reactions.
Major Products
Oxidation: Fluorenone derivatives.
Substitution: Various substituted fluorene derivatives.
Polymerization: High-molecular-weight polymers.
Scientific Research Applications
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Mechanism of Action
The mechanism of action of this compound in its various applications involves its ability to interact with other molecules through its bromine and ether functionalities. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its polyether chains can interact with biological membranes, potentially aiding in the delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) apart from these similar compounds is its extended polyether chains, which impart unique solubility and mechanical properties. This makes it particularly suitable for applications requiring flexible and durable materials .
Properties
Molecular Formula |
C59H84Br2O18 |
|---|---|
Molecular Weight |
1241.1 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis[4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluorene |
InChI |
InChI=1S/C59H84Br2O18/c1-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-53-9-3-49(4-10-53)59(57-47-51(60)7-13-55(57)56-14-8-52(61)48-58(56)59)50-5-11-54(12-6-50)79-46-44-77-42-40-75-38-36-73-34-32-71-30-28-69-26-24-67-22-20-65-18-16-63-2/h3-14,47-48H,15-46H2,1-2H3 |
InChI Key |
VOOUCIFHUOGAKM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


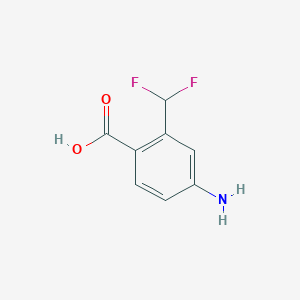
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
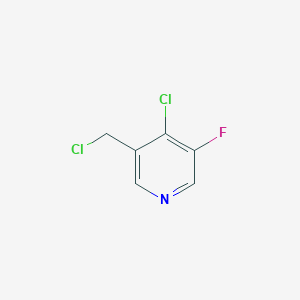
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
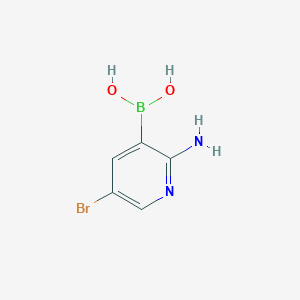
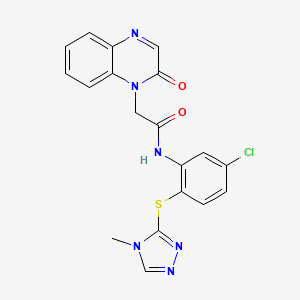
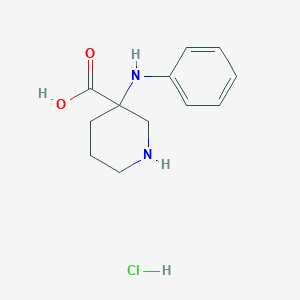

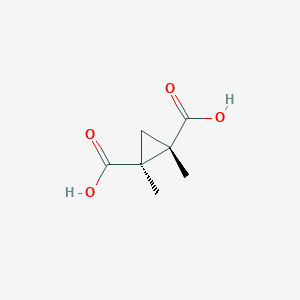
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
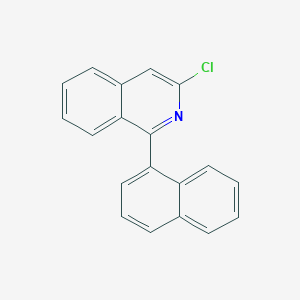
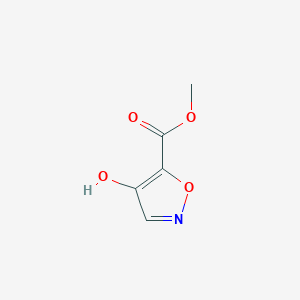

![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
